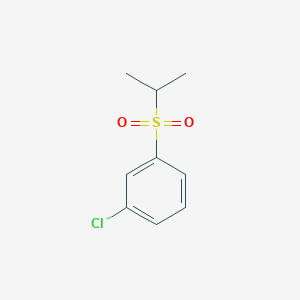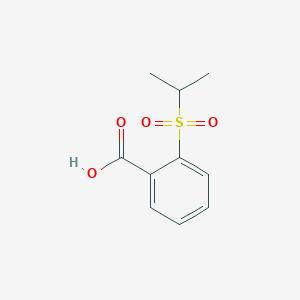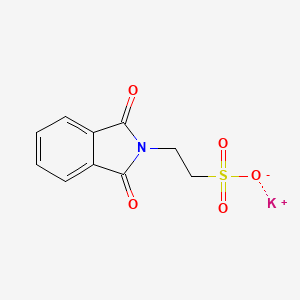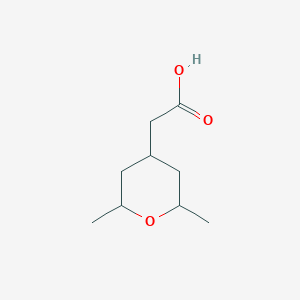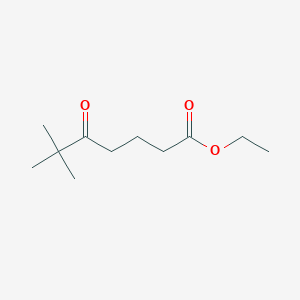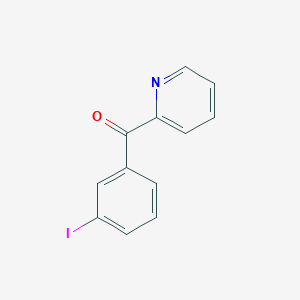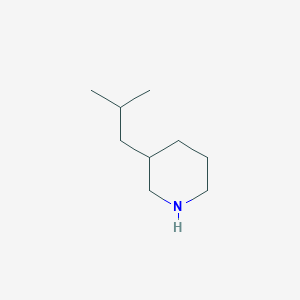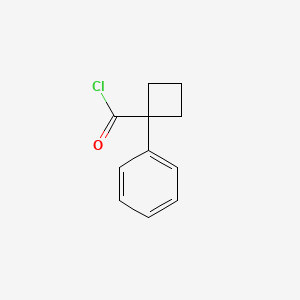
1-Phenylcyclobutanecarbonyl chloride
Übersicht
Beschreibung
1-Phenylcyclobutanecarbonyl chloride is a chemical compound with the molecular formula C11H11ClO and a molecular weight of 194.66 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-Phenylcyclobutanecarbonyl chloride consists of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
1-Phenylcyclobutanecarbonyl chloride has a molecular weight of 194.66 . Detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Hydroxyl Radical Scavenging
Liao, Kang, and Wu (2001) explored the scavenging of hydroxyl radicals in the H2O2/UV process using n-chlorobutane as a model compound. They studied the effects of pH and concentrations of chloride and bicarbonate ions on hydroxyl radical concentrations and hydrogen peroxide decomposition, providing insights into the role of chloride in radical scavenging processes (Liao, Kang, & Wu, 2001).
Dynamics and Gelation Ability of Oligomeric Electrolyte Gelator
Liu et al. (2011) investigated the structural and dynamical properties of poly[pyridinium-1,4-diyl-iminocarbonyl-1,4-phenylene-methylene chloride], an oligomeric electrolyte gelator. This study provided valuable insights into its potential applications in the development of new materials with specific gelation capabilities (Liu et al., 2011).
Photocycloaddition of Oxazolones
García-Montero et al. (2017) reported on the [2 + 2]-photocycloaddition of (Z)-2-phenyl-4-aryliden-5(4H)-oxazolones to produce 1,3-diaminotruxillic cyclobutane derivatives. Their research highlighted a novel approach to synthesizing cyclobutane derivatives, which could have implications for the development of new chemical compounds (García-Montero et al., 2017).
Synthesis and Characterisation of Mannich Base
Hussein and Yousif (2021) focused on the synthesis and characterisation of a new Mannich -β-amino carbonyl compound. This study is relevant for understanding the chemical properties and potential applications of similar compounds in various scientific fields (Hussein & Yousif, 2021).
Electrophile-Initiated Lactonization
Razin and Zolotarev (2003) investigated the electrophile-initiated lactonization of 7-Phenytricyclo[4.1.0.02,7]heptane-1-carboxylic Acid, which is related to 1-Phenylcyclobutanecarbonyl chloride. Their findings contribute to the understanding of reactions involving cyclobutane compounds (Razin & Zolotarev, 2003).
Theoretical and Synthetic Studies
Myers et al. (2004) conducted theoretical and synthetic studies of cyclobuta[1,2:3,4]dicyclopentene, exploring the construction of unsaturated carbon skeletons and their transformation into novel cobaltacyclic complexes. This research provides a deeper understanding of the chemical behavior of cyclobutane derivatives (Myers et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-phenylcyclobutane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSUIHVKXBTVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632641 | |
| Record name | 1-Phenylcyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclobutanecarbonyl chloride | |
CAS RN |
4620-67-1 | |
| Record name | 1-Phenylcyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




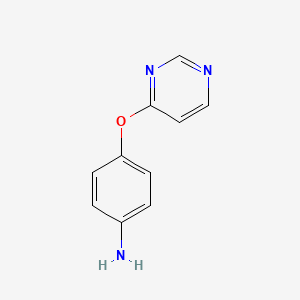
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1324282.png)
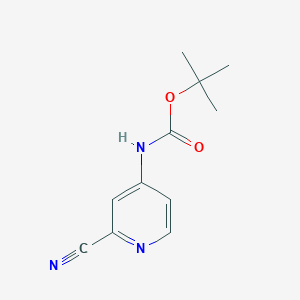
![Methyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324286.png)
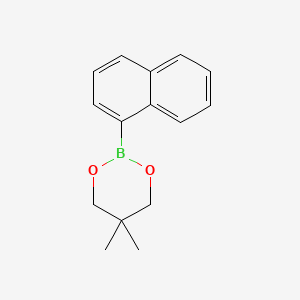
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1324288.png)
